molecular formula C15H10Cl4N2O2 B15016590 N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

Cat. No.: B15016590
M. Wt: 392.1 g/mol
InChI Key: PDMKWUWCAHGIMK-IFRROFPPSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C15H10Cl4N2O2. This compound is known for its unique structure, which includes a chlorophenyl group and a trichlorophenoxy group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-(2,4,6-trichlorophenoxy)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or trichlorophenoxy groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide

These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The uniqueness of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C15H10Cl4N2O2

Molecular Weight

392.1 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C15H10Cl4N2O2/c16-10-5-12(18)15(13(19)6-10)23-8-14(22)21-20-7-9-3-1-2-4-11(9)17/h1-7H,8H2,(H,21,22)/b20-7+

InChI Key

PDMKWUWCAHGIMK-IFRROFPPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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